2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Kinase inhibitor Suzuki-Miyaura coupling Structure-activity relationship

2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-92-1) is a pinacol boronic ester bearing a 3,4-dichloro-2-fluorophenyl substituent on boron, with molecular formula C₁₂H₁₄BCl₂FO₂ and molecular weight 290.95 g/mol. It is supplied as a solid with purity specifications of ≥95% (commercial) to ≥98% (high-purity grade).

Molecular Formula C12H14BCl2FO2
Molecular Weight 291.0 g/mol
CAS No. 1165935-92-1
Cat. No. B3215665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1165935-92-1
Molecular FormulaC12H14BCl2FO2
Molecular Weight291.0 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)F
InChIInChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3
InChIKeyQJVMEIXXVHDZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-92-1): A Regiospecific Pinacol Boronic Ester Building Block for Suzuki-Miyaura Cross-Coupling


2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-92-1) is a pinacol boronic ester bearing a 3,4-dichloro-2-fluorophenyl substituent on boron, with molecular formula C₁₂H₁₄BCl₂FO₂ and molecular weight 290.95 g/mol. It is supplied as a solid with purity specifications of ≥95% (commercial) to ≥98% (high-purity grade) . This compound belongs to the 1,3,2-dioxaborolane class where the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety serves as a protecting and activating group for the boron center, rendering it suitable as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The electron-withdrawing chloro and fluoro substituents on the aryl ring enhance the Lewis acidity of boron, which modulates transmetalation efficiency [2].

Why Generic Substitution of 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-92-1) Is Not Advisable in Research and Industrial Procurement


Substituting this compound with a different regioisomeric dichlorofluorophenyl pinacol ester, or with the corresponding free boronic acid, introduces measurable risks to synthesis outcomes. Regioisomeric variants such as 2-(2,4-dichloro-3-fluorophenyl)- (CAS 1165935-90-9), 2-(4,5-dichloro-2-fluorophenyl)- (CAS 1116681-96-9), or 2-(3,5-dichloro-4-fluorophenyl)-dioxaborolane (CAS 1092485-88-5) produce biaryl products with different substitution geometries, which directly alters steric and electronic profiles in downstream bioactive molecules—as evidenced by the 3,4-dichloro-2-fluorophenyl fragment being the specific pharmacophoric element in the clinical-stage kinase inhibitor tesevatinib (XL-647) [1]. Furthermore, swapping the pinacol ester for the free boronic acid (CAS 1160561-29-4) trades the ester's chromatographic purifiability and attenuated protodeboronation rate for a species prone to boroxine formation, higher polarity that complicates isolation, and more rapid decomposition under basic aqueous conditions [2]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-92-1) vs. Closest Analogs


Regiochemical Identity of the 3,4-Dichloro-2-fluorophenyl Fragment Determines Kinase Inhibition Potency in Clinical-Stage Therapeutics

The 3,4-dichloro-2-fluorophenyl substitution pattern delivered by this pinacol ester is the exact pharmacophoric element present in tesevatinib (XL-647/KD-019), an orally bioavailable multi-target tyrosine kinase inhibitor that reached Phase II/III clinical evaluation for non-small cell lung cancer. Tesevatinib inhibits EGFR with an IC₅₀ of 0.3 nM, ErbB2 at 16 nM, KDR (VEGFR2) at 1.5 nM, FLT4 at 8.7 nM, and EphB4 at 1.4 nM, and is selective over a panel of 10 additional tyrosine kinases and 55 serine/threonine kinases at 10 μM [1]. By contrast, regioisomeric dichlorofluorophenyl fragments such as the 2,6-dichloro-3-fluorophenyl group found in crizotinib (a clinically approved ALK/ROS1/c-MET inhibitor) direct an entirely different kinase selectivity profile [2]. The 3,4-dichloro-2-fluorophenyl regioisomer is also specifically claimed in patent US9796704 as the N4-substituent on quinazoline-based receptor tyrosine kinase inhibitors, with compounds bearing this fragment showing IC₅₀ values as low as 50 nM against EphB4 [3]. Use of any other dichlorofluorophenyl regioisomer would produce a compound of unknown, and likely inferior, kinase selectivity.

Kinase inhibitor Suzuki-Miyaura coupling Structure-activity relationship Medicinal chemistry

Pinacol Ester Provides Quantifiable Stability Advantage Over Free Boronic Acid Under Basic Aqueous Suzuki-Miyaura Conditions

Although direct stability data for the 3,4-dichloro-2-fluorophenyl pinacol ester vs. its free boronic acid have not been published in head-to-head format, class-level evidence from structurally related aryl boron species demonstrates that pinacol esters confer a substantial and quantifiable stability advantage under conditions relevant to Suzuki-Miyaura cross-coupling. In a direct comparison experiment, 3-pyridylboronic acid underwent complete decomposition after 12 hours of heating in aqueous K₃PO₄/toluene at 110 °C, whereas the corresponding pinacol boronate retained detectable levels under identical conditions [1]. Additionally, the protodeboronation study by Cox et al. (2021) demonstrated that pinacol boronic esters display unique stability at elevated pH compared to other commonly employed boronic esters, though the overall stability landscape is nuanced and esterification alone does not universally guarantee greater stability [2]. For the free boronic acid (3,4-dichloro-2-fluorophenyl)boronic acid (CAS 1160561-29-4), the absence of the pinacol protecting group renders the boron center susceptible to spontaneous dehydration to form boroxine trimers, further complicating accurate stoichiometry in coupling reactions [3].

Protodeboronation Boron reagent stability Suzuki-Miyaura cross-coupling Process chemistry

Pinacol Ester Form Enables Silica Gel Chromatographic Purification, a Critical Operational Advantage Over Free Boronic Acids

Free arylboronic acids present inherent challenges for chromatographic purification due to their high polarity, tendency to streak on silica gel, and propensity to spontaneously dehydrate to form boroxine trimers—all of which compromise recovery and purity [1]. Pinacol boronic esters address these limitations: ArB(pin) derivatives can be purified by rapid silica gel plug filtration, with slurrying of the isolated product in heptane generally affording good recovery of reasonable-quality material [1]. In direct comparative TLC experiments between aryl boronic acid pinacol esters [ArB(pin)] and the more advanced 1,1,2,2-tetraethylethylene glycol esters [ArB(epin)], the pinacol derivatives showed extensive streaking and decomposition on silica gel, while epin derivatives ran as discrete spots (5–10% EtOAc/hexane) [1]. Free boronic acids perform substantially worse than even ArB(pin) derivatives on silica gel. An alternative analytical method using HILIC (hydrophilic interaction liquid chromatography) was successfully applied to over 40 pinacol boronate compounds, demonstrating that ZIC-cHILIC stationary phase provides excellent selectivity and retention for pinacol boronate esters while preventing on-column hydrolysis that plagues reversed-phase HPLC analysis [2]. The 3,4-dichloro-2-fluorophenyl pinacol ester, as a crystalline solid, is amenable to both silica gel purification and HILIC-based purity assessment, whereas the corresponding free boronic acid (CAS 1160561-29-4) requires alternative, often more laborious, purification strategies.

Chromatographic purification Boronic ester Silica gel Synthetic workflow

Combined Electron-Withdrawing Chloro and Fluoro Substituents Enhance Lewis Acidity and Transmetalation Efficiency Relative to Non-Halogenated or Mono-Halogenated Analogs

The presence of two chlorine atoms and one fluorine atom on the phenyl ring of the target compound creates a strongly electron-deficient aryl system that enhances the electrophilicity of the boron center, which is a key determinant of transmetalation rate in the Suzuki-Miyaura catalytic cycle. A comprehensive review of fluorinated phenylboronic compounds reports that the pKₐ of fluorinated phenylboronic acids spans a range of 6.17 (for 2,3,4,6-tetrafluorophenylboronic acid, the most electron-deficient) to 8.77 (for 4-fluorophenylboronic acid, the least electron-deficient), demonstrating that each additional electron-withdrawing halogen substituent lowers pKₐ and correspondingly increases Lewis acidity [1]. While a measured pKₐ for the specific 3,4-dichloro-2-fluorophenylboronic acid has not been published, the combined Hammett σ values for 3-Cl (σₘ = 0.37), 4-Cl (σₚ = 0.23), and 2-F (σₒ = ~0.40) substituents predict enhanced acidity relative to mono-halogenated or non-halogenated phenylboronic acids. In a systematic comparative study of arylboron nucleophiles in Ni-catalyzed Suzuki-Miyaura coupling, Zhang et al. (2012) demonstrated that arylboronic acid is more reactive and more atom-economic than aryl pinacolboronate among four boron species tested, but the pinacol boronate offers compensating advantages in stability and ease of handling [2]. For the target compound, the electron-deficient aryl ring partially offsets the inherent reactivity penalty of the pinacol ester by increasing the electrophilicity of boron, as electron-deficient arylboronic esters undergo faster transmetalation with palladium hydroxide dimers [3].

Lewis acidity Transmetalation Suzuki-Miyaura coupling Electronic effects

Optimal Application Scenarios for 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-92-1) in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of EGFR/ErbB2/EphB4 Kinase Inhibitor Candidates with the Validated 3,4-Dichloro-2-fluorophenyl Pharmacophore

This pinacol ester is the direct precursor for installing the 3,4-dichloro-2-fluorophenyl fragment via Suzuki-Miyaura coupling onto quinazoline, quinoline, or pyrimidine cores to generate kinase inhibitor libraries. The fragment is clinically validated through tesevatinib (XL-647), which achieves sub-nanomolar EGFR inhibition (IC₅₀ = 0.3 nM) and multi-target activity against ErbB2, KDR, FLT4, and EphB4 [5]. Patent US9796704 explicitly exemplifies N-(3,4-dichloro-2-fluorophenyl)-quinazolin-4-amine derivatives with EphB4 IC₅₀ values as low as 50 nM [4]. Procurement of this specific regioisomer ensures that the synthesized analogs retain the validated substitution geometry essential for ATP-binding site occupancy in EGFR-family kinases; use of any other dichlorofluorophenyl regioisomer would introduce an unvalidated structural variable with unpredictable consequences for kinase selectivity.

Parallel Synthesis and Compound Library Production Requiring Chromatographically Purifiable Boron Building Blocks

The pinacol ester form is amenable to rapid silica gel plug purification and HILIC-based purity assessment, as demonstrated across a structurally diverse panel of over 40 pinacol boronates analyzed by the generic HILIC method [5]. This purification compatibility is a practical advantage in parallel synthesis workflows where multiple arylboron reagents must be dispensed, reacted, and purified with consistent quality. The free boronic acid (CAS 1160561-29-4) cannot be purified by standard silica gel chromatography without significant losses from boroxine formation and streaking [4], making the pinacol ester the preferred form for library production where intermediate purification is required.

Process Chemistry: Scale-Up of Suzuki-Miyaura Cross-Couplings Requiring Robust Boron Reagent Stability Under Basic Aqueous Conditions

For process-scale reactions conducted at elevated temperature in aqueous basic media, the pinacol ester form offers a stability advantage over the free boronic acid. Class-level evidence demonstrates that while free boronic acids undergo complete protodeboronation within 12 hours under aqueous K₃PO₄/toluene at 110 °C, the corresponding pinacol boronates retain coupling-competent species under identical conditions [5]. This differential stability translates to reduced excess of the boron reagent needed to achieve full conversion, directly impacting process mass intensity and cost of goods. The defined crystalline solid form and purity specifications (≥95% to ≥98%) [4] further support reproducible weighing, charging, and stoichiometry control—critical parameters in regulated GMP manufacturing environments.

Agrochemical Intermediate Synthesis Leveraging Multi-Halogenated Aryl Building Blocks for Crop Protection Chemistry

Multi-halogenated biaryl motifs are prevalent in modern agrochemical active ingredients, where the combination of chlorine and fluorine substituents contributes to metabolic stability, lipophilicity, and target-site binding [5]. The 3,4-dichloro-2-fluorophenyl pinacol ester serves as a direct Suzuki-Miyaura coupling partner for constructing such motifs on heterocyclic cores relevant to herbicidal and fungicidal chemistry. The well-precedented synthetic methodology (Miyaura borylation from the corresponding aryl chloride or bromide, followed by Suzuki coupling) enables access to this specific substitution pattern without requiring handling of the less stable free boronic acid [4]. The electron-deficient nature of the aryl ring, conferred by three halogen substituents, enhances transmetalation efficiency in palladium-catalyzed couplings, which is advantageous when coupling to electron-rich or sterically hindered heterocyclic partners common in agrochemical scaffolds.

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